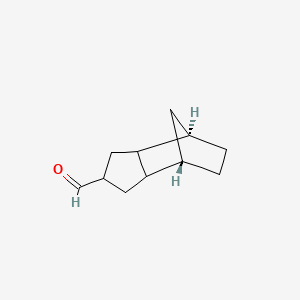
4,7-Methanoindan-1-carboxaldehyde,hexahydro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methanoindan-1-carboxaldehyde, hexahydro is an organic compound with the molecular formula C11H16O. It is known for its unique structure, which includes a methanoindan framework. This compound is often used as an intermediate in the synthesis of various biologically active molecules and has applications in the fields of chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,7-Methanoindan-1-carboxaldehyde, hexahydro can be synthesized through several methods. One common approach involves the oxidation of methylcyclopentadiene using oxidizing agents such as potassium permanganate or potassium dichromate . Another method involves the reaction of formaldehyde with cyclopentadiene in the presence of acetylacetonate .
Industrial Production Methods
In industrial settings, the production of 4,7-Methanoindan-1-carboxaldehyde, hexahydro typically involves large-scale oxidation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methanoindan-1-carboxaldehyde, hexahydro undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, potassium dichromate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,7-Methanoindan-1-carboxaldehyde, hexahydro has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,7-Methanoindan-1-carboxaldehyde, hexahydro involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Octahydro-4,7-methano-1H-indenecarbaldehyde
- Octahydro-7-methano-1H-indenecarboxaldehyde
- Octahydro-4,7-methano-1H-indene-5-carboxaldehyde
Uniqueness
4,7-Methanoindan-1-carboxaldehyde, hexahydro is unique due to its specific methanoindan structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
(1S,7R)-tricyclo[5.2.1.02,6]decane-4-carbaldehyde |
InChI |
InChI=1S/C11H16O/c12-6-7-3-10-8-1-2-9(5-8)11(10)4-7/h6-11H,1-5H2/t7?,8-,9+,10?,11? |
Clave InChI |
WIAAKUABMFXNEH-YFYNPKGQSA-N |
SMILES isomérico |
C1C[C@H]2C[C@@H]1C3C2CC(C3)C=O |
SMILES canónico |
C1CC2CC1C3C2CC(C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)


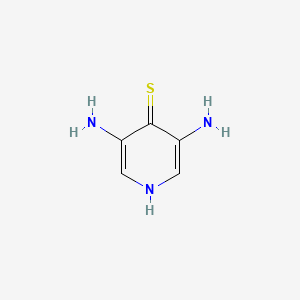
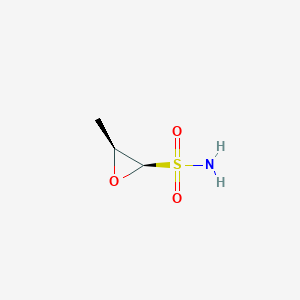
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)

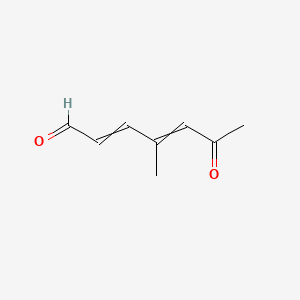
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
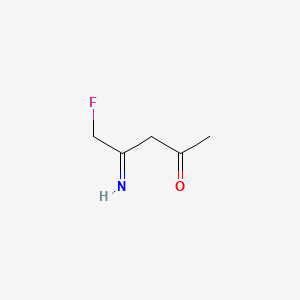
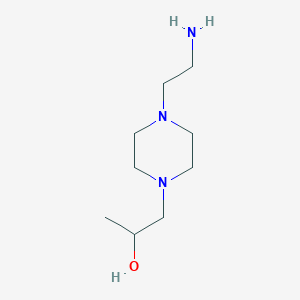

![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
